molecular formula C12H15BrN2O B1603309 4-(Piperazinocarbonylmethyl)-1-bromobenzene CAS No. 954582-52-6

4-(Piperazinocarbonylmethyl)-1-bromobenzene

Cat. No.: B1603309
CAS No.: 954582-52-6
M. Wt: 283.16 g/mol
InChI Key: OCEWJIGTFAIWNC-UHFFFAOYSA-N
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Description

4-(Piperazinocarbonylmethyl)-1-bromobenzene is an organic compound that features a bromobenzene ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazinocarbonylmethyl)-1-bromobenzene typically involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazinocarbonylmethyl)-1-bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzene derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(Piperazinocarbonylmethyl)-1-bromobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its target, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazinocarbonylmethyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    4-(Piperazinocarbonylmethyl)-1-fluorobenzene: Contains a fluorine atom instead of bromine.

    4-(Piperazinocarbonylmethyl)-1-iodobenzene: Features an iodine atom in place of bromine.

Uniqueness

4-(Piperazinocarbonylmethyl)-1-bromobenzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also influences the compound’s reactivity and physical properties, making it distinct from its halogenated analogs .

Properties

IUPAC Name

2-(4-bromophenyl)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEWJIGTFAIWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588605
Record name 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954582-52-6
Record name 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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